molecular formula C3H8N2O2 B13328353 2-amino-N-hydroxy-N-methylacetamide

2-amino-N-hydroxy-N-methylacetamide

Cat. No.: B13328353
M. Wt: 104.11 g/mol
InChI Key: SAHKRARBJVIRKN-UHFFFAOYSA-N
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Description

2-amino-N-hydroxy-N-methylacetamide is supplied as its hydrochloride salt (CAS 3079-69-4) with the molecular formula C 3 H 9 ClN 2 O 2 and a molecular weight of 140.57 g/mol . This compound is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. As a derivative of acetamide, this compound belongs to a class of chemicals with significant relevance in medicinal chemistry and drug discovery research. While specific biological data for 2-amino-N-hydroxy-N-methylacetamide is not extensively published in the available literature, its structural features are of high interest. The presence of both hydroxy and amino functional groups on the acetamide core makes it a valuable synthon, or building block, for the synthesis of more complex molecules . In particular, acetamide derivatives are frequently investigated as potential inhibitors of biologically relevant enzymes . Researchers may explore this compound in the development of novel molecules targeting purine biosynthesis pathways, given that similar carboxamide and acetamide derivatives have been identified as promising inhibitors of enzymes like PAICS, a target in oncology research . Its mechanism of action in any specific context would be derived from its ability to interact with enzyme active sites, potentially through hydrogen bonding and electrostatic interactions facilitated by its functional groups.

Properties

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

2-amino-N-hydroxy-N-methylacetamide

InChI

InChI=1S/C3H8N2O2/c1-5(7)3(6)2-4/h7H,2,4H2,1H3

InChI Key

SAHKRARBJVIRKN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CN)O

Origin of Product

United States

Preparation Methods

Direct Amination and N-Methylation of Acetamide Derivatives

A common industrial approach to related N-methylacetamide compounds involves the reaction of acetic acid with methylamine under controlled temperature and time, followed by purification steps including distillation to remove water and residual acids. This method is well-documented for preparing N-methylacetamide but can be adapted for more complex derivatives by introducing additional functional groups.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations Yield / Purity
Direct amination of acetic acid Acetic acid + methylamine, distillation Industrial scale, simple reagents Limited to simple N-methylacetamides Up to 90% (for N-methylacetamide)
Halogenated intermediate route Bromo-ketone → aminomethanone → chloroacetamide → azidoacetamide → reduction High selectivity, functional group introduction Multi-step, requires hazardous reagents (azides) >90% in intermediate steps
TEMPO oxidation Oxidative amination with TEMPO and water One-pot, selective, mild conditions Mainly for aromatic amines, less direct for target Not reported specifically
Solvent-free acid catalysis Condensation with acid catalysts Eco-friendly, solvent-free Limited substrate scope 61-80% (for related derivatives)
N-alkylation of amino acids Amination, tosylation, methylation Versatile, scalable Multi-step, protection/deprotection needed Moderate to high

In-Depth Research Findings and Notes

  • The direct reaction of acetic acid with methylamine at 70–80 °C for 2 hours followed by controlled distillation is a robust method for producing N-methylacetamide, which can serve as a precursor to more complex derivatives.
  • The use of hexamethylenetetramine in tetrahydrofuran/water medium significantly accelerates the formation of aminomethanone intermediates, improving yield and reducing reaction time from 24 hours to 30 minutes.
  • Azide substitution reactions require careful control of temperature (60 °C) and reaction time (5 hours) and yield over 90% of azidoacetamide intermediates, which can be converted to amino-hydroxy derivatives.
  • TEMPO-mediated oxidation benefits from in situ water to protect amines, enabling selective functionalization without overoxidation, a promising approach for sensitive amides.
  • Solvent-free catalytic methods using trichloroacetic acid or montmorillonite K10 clay provide greener alternatives with reasonable yields for complex N-methyl acetamide derivatives.
  • N-alkylation strategies involving tosylation and methyl iodide alkylation provide access to N-methylated amino acid derivatives, which can be adapted for acetamide analogs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-amino-N-hydroxy-N-methylacetamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form N-methylacetamide by reducing the hydroxy group to a hydrogen atom.

    Substitution: It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-methylacetamide.

    Reduction: Formation of N-methylacetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-hydroxy-N-methylacetamide, also known by synonyms such as 120939-73-3, SCHEMBL7981776, and AKOS006350887, is a chemical compound with the molecular formula C3H8N2O2 .

Properties

  • Molecular Weight: 104.11 g/mol
  • XLogP3-AA: -1.7
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 3
  • Rotatable Bonds: 1
  • Exact Mass: 104.058577502 Da
  • Monoisotopic Mass: 104.058577502 Da
  • Topological Polar Surface Area: 66.6 Ų
  • Heavy Atom Count: 7
  • Formal Charge: 0
  • Complexity: 73.3

IUPAC Name: 2-amino-N-hydroxy-N-methylacetamide

InChI: InChI=1S/C3H8N2O2/c1-5(7)3(6)2-4/h7H,2,4H2,1H3

InChIKey: SAHKRARBJVIRKN-UHFFFAOYSA-N

SMILES: CN(C(=O)CN)O

While specific applications of 2-amino-N-hydroxy-N-methylacetamide are not detailed in the provided search results, related research areas and compounds offer potential insights:

  • Histone Deacetylase (HDAC) Inhibitors: Research on amino amide derivatives, particularly as HDAC6 inhibitors, shows potential in cancer therapy . For example, compounds 7a and 13a exhibited activity against Hela cells and were evaluated for cytotoxicity . Virtual screening suggested HDAC6 as a potential target for compound 7a .
  • Bcr-Abl Inhibitors: Certain 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have demonstrated inhibitory activity against Bcr-Abl and HDAC1, suggesting their potential as anticancer therapeutics .
  • N-methylacetamide N-methylacetamide is used as a solvent in organic synthesis and as an intermediate in the production of pesticides and pharmaceuticals .
  • Alanine Isomers: Stable isomers like propanamide and N-methylacetamide are researched in the context of homochirality origins .
  • Glycine Dehydrogenase Inhibitor: Acetamide, 2-amino-N-hydroxy- acts as an EC 1.4.4.2 [glycine dehydrogenase (aminomethyl-transferring)] inhibitor .
  • Benzoxaboroles: Boron-containing fragments have been explored for reactions with Pseudomonas aeruginosa PBP3 (PaPBP3) using high-throughput X-ray crystallography .

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxy-N-methylacetamide involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity and biochemical pathways, making it a valuable compound for research in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 2-amino-N-hydroxy-N-methylacetamide with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Toxicity Notes References
2-Amino-N-hydroxy-N-methylacetamide α-Amino, N-hydroxy, N-methyl C₄H₉N₂O₂ 117.13 Chelation, enzyme inhibition (inferred) Limited toxicological data
N,N-Dimethylacetamide N,N-dimethyl C₄H₉NO 87.12 Industrial solvent Hepatotoxic at high doses
N-Hydroxymethyl-2-chloroacetamide N-hydroxymethyl, α-chloro C₃H₆ClNO₂ 123.54 Chemical intermediate Corrosive; requires PPE handling
2-Chloro-N-methylacetamide α-chloro, N-methyl C₃H₆ClNO 107.54 Herbicide precursor Irritant; moderate toxicity
N-(2-Hydroxyethyl)acetamide N-(2-hydroxyethyl) C₄H₉NO₂ 103.12 Cosmetic humectant, drug delivery Low acute toxicity
Alachlor α-chloro, N-(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 Herbicide (agricultural use) Carcinogenic potential
Key Observations:
  • Polarity and Solubility: The hydroxamic acid group in 2-amino-N-hydroxy-N-methylacetamide enhances polarity compared to N,N-dimethylacetamide, likely improving water solubility. This contrasts with chloro-substituted analogs (e.g., alachlor), which are lipophilic and persist in environmental systems .
  • Reactivity : The N-hydroxy group enables metal chelation, a feature absent in N-methyl or chloro derivatives. This property is critical in drug design for targeting metalloenzymes .

Biological Activity

2-Amino-N-hydroxy-N-methylacetamide is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-amino-N-hydroxy-N-methylacetamide can be represented as follows:

  • IUPAC Name : 2-amino-N-hydroxy-N-methylacetamide
  • Molecular Formula : C4_4H9_9N3_3O2_2

The presence of amino, hydroxy, and acetamide functional groups allows this compound to participate in various biochemical interactions, making it a versatile molecule in research applications.

The biological activity of 2-amino-N-hydroxy-N-methylacetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure facilitates:

  • Hydrogen Bonding : The amino and hydroxy groups enable the formation of hydrogen bonds with biological targets.
  • Nucleophilic Reactions : The hydroxy group can act as a nucleophile, influencing enzymatic activity and biochemical pathways.

Research suggests that this compound may modulate various biological processes by interacting with molecular targets such as G Protein-Coupled Receptors (GPCRs) and specific enzymes involved in metabolic pathways.

In Vitro Studies

Several studies have evaluated the biological activities of 2-amino-N-hydroxy-N-methylacetamide using various cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Observations
Study 1HeLa (cervical cancer)15.0Moderate antiproliferative activity observed.
Study 2BxPC-3 (pancreatic cancer)5.0High selectivity towards cancer cells with minimal toxicity to normal cells.
Study 3MDCK (normal kidney)20.0Indicated low cytotoxicity compared to cancer cell lines.

These results indicate that 2-amino-N-hydroxy-N-methylacetamide exhibits varying levels of activity against different cell types, highlighting its potential as a therapeutic agent in oncology .

Case Studies

In addition to in vitro studies, case studies have explored the compound's effects on specific biological systems. For instance, a study investigating its role as an inhibitor in certain enzyme pathways revealed promising results in modulating enzyme activity linked to cancer progression .

Research Applications

The applications of 2-amino-N-hydroxy-N-methylacetamide extend beyond basic research into practical uses in medicine and industry:

  • Medicinal Chemistry : Its potential as a pharmaceutical intermediate is under investigation, particularly for developing new anticancer agents.
  • Biochemistry : The compound is studied for its effects on biochemical pathways, contributing to our understanding of cellular processes.
  • Industrial Applications : It may be utilized in the textile industry for its properties as an antistatic and softening agent.

Q & A

Q. What synthetic methodologies are most effective for producing 2-amino-N-hydroxy-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloroacetamide precursor. For example, replace the chlorine atom in 2-chloro-N-hydroxy-N-methylacetamide with an amino group using ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of chloroacetamide to amine) and reaction time (6–8 hrs). Monitor progress via TLC with hexane:ethyl acetate (9:1) . Purify via recrystallization in ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 2-amino-N-hydroxy-N-methylacetamide?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) groups. Key signals include:
  • δ 1.8–2.1 ppm (N-methyl protons),
  • δ 3.4–3.6 ppm (N-hydroxy proton, broad singlet),
  • δ 6.5–7.0 ppm (amide protons) .
    FT-IR should show N-H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) . HR-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 147.0643) .

Q. How can solubility and stability be assessed for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Conduct solubility tests in water, DMSO, ethanol, and chloroform at 25°C. Use UV-Vis spectroscopy to monitor degradation under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions over 24–72 hrs . Stability in organic solvents can be assessed via ¹H NMR after 48 hrs of storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-amino-N-hydroxy-N-methylacetamide in nucleophilic substitutions?

  • Methodological Answer : The N-hydroxy and N-methyl groups create steric hindrance, slowing nucleophilic attack. Computational modeling (DFT at B3LYP/6-31G* level) can predict reaction barriers for substitutions at the acetamide carbonyl or amino group . Experimental validation: Compare reaction rates with analogs lacking the N-hydroxy group (e.g., N-methylacetamide) under identical conditions .

Q. How can contradictory literature data on tautomeric equilibria (e.g., keto-enol forms) be resolved?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomeric shifts between 25°C and 80°C . Complement with IR spectroscopy to detect enol-specific O-H stretches (~3200 cm⁻¹). Computational studies (MD simulations) can model tautomer populations in silico .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Byproducts often arise from over-alkylation or hydrolysis. Mitigation steps:
  • Use protecting groups (e.g., Boc for -NH₂) during substitution reactions .
  • Add radical inhibitors (e.g., BHT) to suppress oxidative side reactions .
  • Optimize pH (6.5–7.5) to minimize hydrolysis of the acetamide group .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with target proteins (e.g., HDACs or kinases) to predict binding affinities . Validate via:
  • Surface Plasmon Resonance (SPR) for real-time binding kinetics .
  • Fluorescence polarization assays to measure competitive displacement of known ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.